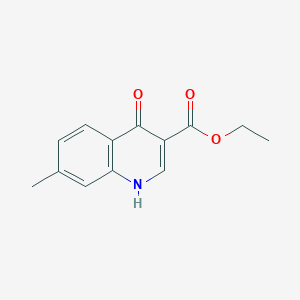
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride, commonly referred to as 2P-PY-E-1-AT, is a synthetic compound that has recently gained attention for its potential applications in a variety of scientific fields. This compound belongs to the group of pyrrolidine derivatives, which are a type of heterocyclic organic compounds that contain nitrogen and a five-membered ring. This compound has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. In
Aplicaciones Científicas De Investigación
2P-PY-E-1-AT has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology. It has been used in the synthesis of various bioactive compounds, including pyrrolidine derivatives, which have been studied for their potential use in the treatment of a variety of diseases. It has also been used in the synthesis of peptides and peptide-like molecules, which have been studied for their potential use in the development of novel therapeutic agents. In addition, 2P-PY-E-1-AT has been studied for its potential use in the synthesis of small molecules, which have been studied for their potential use in the development of drugs for the treatment of cancer, Alzheimer’s disease, and other diseases.
Mecanismo De Acción
The mechanism of action of 2P-PY-E-1-AT is not yet fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme tyrosine hydroxylase (TH), which is involved in the synthesis of the neurotransmitter dopamine. It is thought that the inhibition of TH by 2P-PY-E-1-AT leads to the accumulation of dopamine in the brain, which can lead to an increased concentration of dopamine in the synaptic cleft, resulting in an increased response to stimuli.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2P-PY-E-1-AT are not yet fully understood. However, it has been shown to have neuroprotective and antidepressant effects in animal models. It has also been shown to have anticonvulsant and anti-inflammatory effects in animal models. In addition, it has been shown to have neuroprotective and neuroregenerative effects in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2P-PY-E-1-AT has several advantages for laboratory experiments. It is a relatively inexpensive compound, and its synthesis is relatively straightforward. In addition, it has a relatively low toxicity and is relatively stable in solution. However, there are some limitations to its use in laboratory experiments. For example, it is not water-soluble, which can make it difficult to use in certain experiments. In addition, it has a relatively short shelf-life, which can limit its use in experiments that require long-term storage.
Direcciones Futuras
The potential future directions for 2P-PY-E-1-AT include further research into its mechanism of action, its biochemical and physiological effects, and its potential use in the development of novel therapeutic agents. In addition, further research into its potential applications in medicinal chemistry, biochemistry, and pharmacology is warranted. Finally, further research into its potential use in the synthesis of small molecules is also needed.
Métodos De Síntesis
2P-PY-E-1-AT is synthesized using a two-step process. In the first step, the compound is synthesized from the reaction of 2-pyridin-3-yl-2-pyrrolidin-1-yl)ethan-1-amine and trihydrochloride. The reaction is carried out in a mixture of dichloromethane and anhydrous potassium carbonate at room temperature for two hours. In the second step, the compound is purified through column chromatography.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride involves the reaction of pyridine-3-carboxaldehyde with pyrrolidine to form 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine, which is then reacted with hydrochloric acid to form the trihydrochloride salt.", "Starting Materials": [ "Pyridine-3-carboxaldehyde", "Pyrrolidine", "Hydrochloric acid" ], "Reaction": [ "Step 1: Pyridine-3-carboxaldehyde is reacted with pyrrolidine in the presence of a suitable solvent and a catalyst to form 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine.", "Step 2: The resulting amine is then reacted with hydrochloric acid to form the trihydrochloride salt of 2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine." ] } | |
Número CAS |
917373-62-7 |
Nombre del producto |
2-(pyridin-3-yl)-2-(pyrrolidin-1-yl)ethan-1-amine trihydrochloride |
Fórmula molecular |
C11H20Cl3N3 |
Peso molecular |
300.7 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-chloro-1-methyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6156173.png)